molecular formula C14H22O B14455658 3-(6-Methylhept-5-EN-2-YL)cyclohex-2-EN-1-one CAS No. 72055-87-9

3-(6-Methylhept-5-EN-2-YL)cyclohex-2-EN-1-one

Cat. No.: B14455658
CAS No.: 72055-87-9
M. Wt: 206.32 g/mol
InChI Key: JGLOZOHXXAAUSO-UHFFFAOYSA-N
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Description

. This compound is a derivative of cyclohexenone and features a methylheptenyl side chain, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylhept-5-EN-2-YL)cyclohex-2-EN-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylhept-5-en-2-yl magnesium bromide with cyclohex-2-enone in the presence of a catalyst . The reaction is carried out under an inert atmosphere to prevent oxidation and is typically followed by purification steps such as distillation or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylhept-5-EN-2-YL)cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(6-Methylhept-5-EN-2-YL)cyclohex-2-EN-1-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(6-Methylhept-5-EN-2-YL)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone
  • α-Oxobisabolene
  • (6R,7R)-Bisabolone
  • 1-Bisabolone
  • epi-α-Bisabol-1-one
  • Bisabolone (6S,7R)
  • 6R,7R-Bisabolone

Uniqueness

3-(6-Methylhept-5-EN-2-YL)cyclohex-2-EN-1-one is unique due to its specific structural features, such as the presence of a methylheptenyl side chain and a cyclohexenone core. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

72055-87-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

3-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C14H22O/c1-11(2)6-4-7-12(3)13-8-5-9-14(15)10-13/h6,10,12H,4-5,7-9H2,1-3H3

InChI Key

JGLOZOHXXAAUSO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)C1=CC(=O)CCC1

Origin of Product

United States

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